Cubebina

Descripción general

Descripción

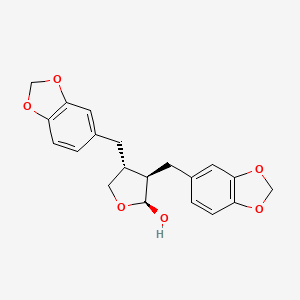

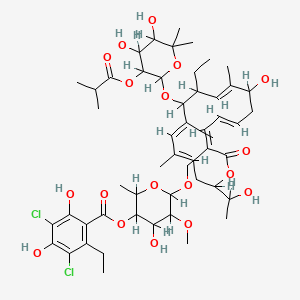

Cubebin is a compound found in Piper cubeba, also known as cubeb, a plant used in traditional herbal medicine for treating various diseases, especially digestive and respiratory disorders . The plant is rich in essential oil, found mainly in fruits, making it economically important .

Molecular Structure Analysis

Cubebin has a molecular formula of C20H20O6, an average mass of 356.369 Da, and a monoisotopic mass of 356.125977 Da . It has 3 defined stereocenters .

Physical and Chemical Properties Analysis

Cubebin has a density of 1.4±0.1 g/cm3, a boiling point of 526.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Aplicaciones Científicas De Investigación

Medicina Tradicional

La Cubebina se ha utilizado tradicionalmente en la medicina herbal, particularmente para tratar trastornos digestivos y respiratorios. Su eficacia en las aplicaciones tradicionales se atribuye a sus fitoquímicos, que incluyen compuestos fenólicos, lignanos y alcaloides .

Propiedades Antioxidantes

La investigación ha indicado que la this compound exhibe propiedades antioxidantes significativas. Esto la convierte en una candidata potencial para su uso en la prevención de enfermedades relacionadas con el estrés oxidativo y podría ser valiosa en el desarrollo de suplementos para la salud .

Actividad Antibacteriana

El compuesto ha mostrado efectos antibacterianos, que podrían aprovecharse en el desarrollo de nuevos agentes antibacterianos. Esta aplicación es particularmente relevante frente a la creciente resistencia a los antibióticos .

Usos Antiinflamatorios

Las propiedades antiinflamatorias de la this compound se han validado, lo que sugiere su uso en el tratamiento de afecciones inflamatorias. Podría incorporarse a productos farmacéuticos destinados a aliviar la inflamación .

Investigación Anticancerígena

Existe un creciente interés en los efectos anticancerígenos de la this compound. Los estudios están explorando su potencial como agente quimiopreventivo o como terapia complementaria en el tratamiento del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas .

Aplicaciones Nutricionales

Dado su rico contenido de aceite esencial, la this compound podría explorarse por sus beneficios nutricionales. Puede mejorar el perfil de sabor de los alimentos y contribuir a la preservación de los alimentos .

Ingrediente Cosmético

La industria cosmética podría beneficiarse de las propiedades de la this compound incorporándola a productos para el cuidado de la piel. Sus efectos antioxidantes y antiinflamatorios son deseables en las formulaciones dirigidas a la salud de la piel .

Aromaterapia y Perfumería

El aceite esencial de this compound es valioso en aromaterapia y perfumería. Su perfil de aroma único se puede utilizar para crear fragancias y mezclas terapéuticas de aceites esenciales .

Mecanismo De Acción

Target of Action

Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .

Mode of Action

Cubebin interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, Cubebin interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

Cubebin affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Result of Action

Cubebin’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Action Environment

The action, efficacy, and stability of Cubebin can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .

Safety and Hazards

Cubebin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes . In vitro studies have shown that Cubebin was cytotoxic at 280 μM, whereas no cytotoxicity was demonstrated below 28 μM .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cubebin interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of Cubebin were assessed using liver histopathology and biochemical parameters .

Cellular Effects

Cubebin has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect on scopolamine-induced amnesia in mice . It also exhibits cytotoxicity against different cancer lines .

Molecular Mechanism

The molecular mechanism of Cubebin involves many intracellular targets, among them the regulation of genes expression, inhibition of oxidative stress, induction of apoptosis, and quorum sensing inhibition in pathogenic microbes .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Cubebin in laboratory settings are limited, it has been observed that Cubebin treatment exhibits significant hepatoprotective effects by improving CCl4-induced alterations of the biochemical and physiological indexes of serum and hepatic tissue .

Dosage Effects in Animal Models

In animal models, the effects of Cubebin vary with different dosages. For instance, a study showed that a dose of 150 mg/kg of Cubebin exhibited significant hepatoprotective effects .

Propiedades

IUPAC Name |

3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871975 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18423-69-3 | |

| Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

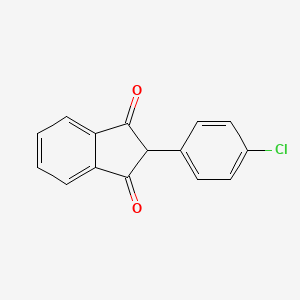

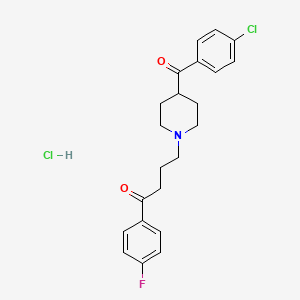

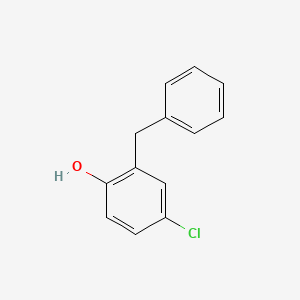

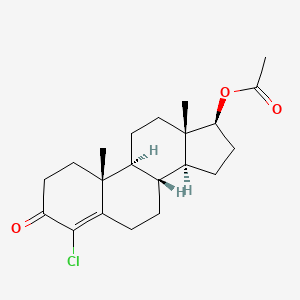

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)

![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)